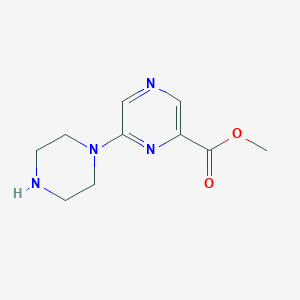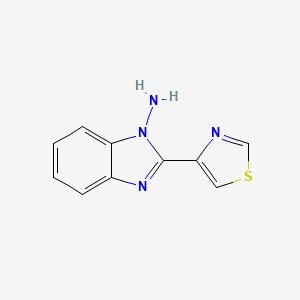
2-(1,3-Thiazol-4-yl)benzimidazol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Thiazol-4-yl)benzimidazol-1-amine is a heterocyclic compound that combines the structural features of both benzimidazole and thiazole rings. These rings are known for their significant biological and pharmacological activities. The benzimidazole moiety is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs, while the thiazole ring is a component of vitamin B1 (thiamine) and is found in many drugs such as sulfathiazole (antimicrobial) and abafungin (antifungal) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)benzimidazol-1-amine typically involves the reaction of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine. The reaction is carried out in an aqueous medium, and the product is obtained in good yields . The reaction conditions often involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques .
化学反応の分析
Types of Reactions
2-(1,3-Thiazol-4-yl)benzimidazol-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole and thiazole derivatives.
科学的研究の応用
2-(1,3-Thiazol-4-yl)benzimidazol-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiparasitic activities.
Medicine: Investigated for its potential use in developing new drugs for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts
作用機序
The mechanism of action of 2-(1,3-Thiazol-4-yl)benzimidazol-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with the synthesis of nucleic acids and proteins, disrupting the normal functioning of cells and leading to cell death.
類似化合物との比較
Similar Compounds
Benzothiazole: Contains a benzene ring fused to a thiazole ring.
Benzimidazole: Contains a benzene ring fused to an imidazole ring.
Thiazole: A five-membered ring containing sulfur and nitrogen.
Uniqueness
2-(1,3-Thiazol-4-yl)benzimidazol-1-amine is unique due to the combination of both benzimidazole and thiazole rings in its structure. This dual functionality enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C10H8N4S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC名 |
2-(1,3-thiazol-4-yl)benzimidazol-1-amine |
InChI |
InChI=1S/C10H8N4S/c11-14-9-4-2-1-3-7(9)13-10(14)8-5-15-6-12-8/h1-6H,11H2 |
InChIキー |
BSGNGKSEUCLLKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2N)C3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
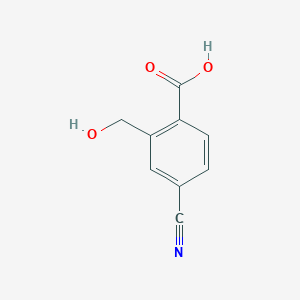
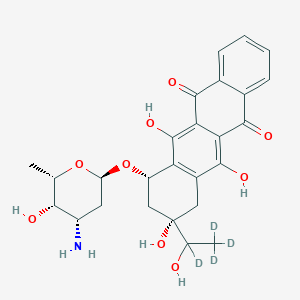
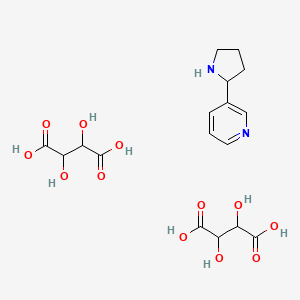
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
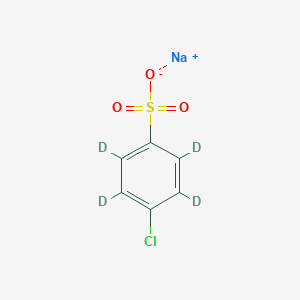
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
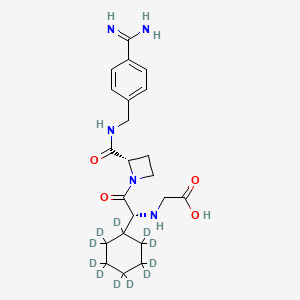
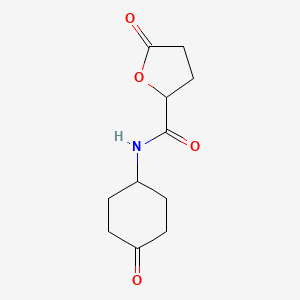
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)

